
2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione is an organic compound that belongs to the class of naphthalene derivatives. These compounds are characterized by a naphthalene ring system, which is a fused pair of benzene rings. The presence of a thione group (a sulfur analog of a ketone) adds unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione typically involves multi-step organic reactions. One possible route could involve the alkylation of a naphthalene derivative followed by the introduction of a thione group through thiolation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thione group to a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying sulfur-containing compounds.
Medicine: Investigating its pharmacological properties.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione would involve its interaction with molecular targets, potentially through its thione group. This could include binding to enzymes or receptors, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-propyl-1,2-dihydronaphthalene-1(2H)-thione
- 2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-one
Uniqueness
The presence of the thione group in 2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione distinguishes it from similar compounds with ketone or other functional groups, potentially leading to different chemical reactivity and biological activity.
Properties
CAS No. |
61067-20-7 |
|---|---|
Molecular Formula |
C14H18S |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
2-methyl-2-propyl-3,4-dihydronaphthalene-1-thione |
InChI |
InChI=1S/C14H18S/c1-3-9-14(2)10-8-11-6-4-5-7-12(11)13(14)15/h4-7H,3,8-10H2,1-2H3 |
InChI Key |
GBYNNQLRCJGJJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC2=CC=CC=C2C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


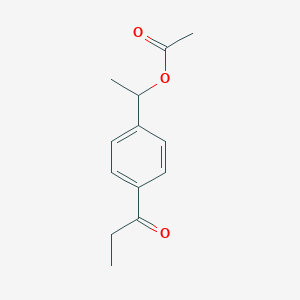

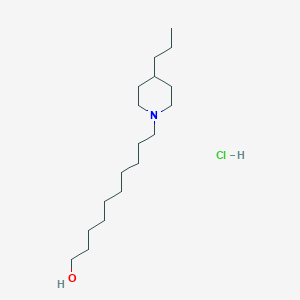
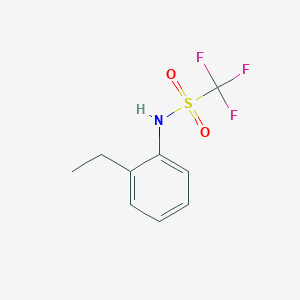
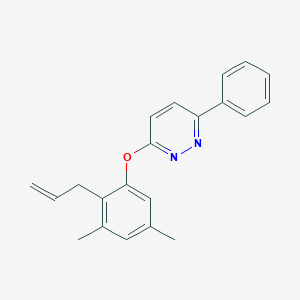
![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)

![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
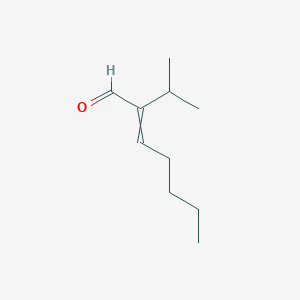
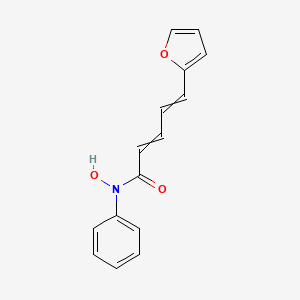
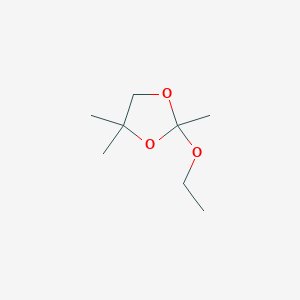
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
